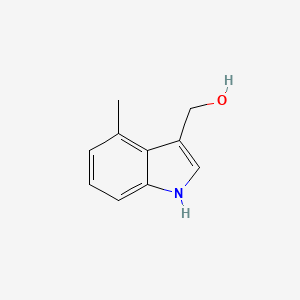
(4-methyl-1H-indol-3-yl)methanol
Vue d'ensemble
Description
“(4-methyl-1H-indol-3-yl)methanol” is a chemical compound with the CAS Number: 1090903-92-6 . It has a molecular weight of 161.2 and its IUPAC name is "(4-methyl-1H-indol-3-yl)methanol" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-methyl-1H-indol-3-yl)methanol” is1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(4-methyl-1H-indol-3-yl)methanol” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Indole derivatives, including “(4-methyl-1H-indol-3-yl)methanol”, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
-
Antiviral Activity : Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Among the tested compounds, one showed inhibitory activity against influenza A .
-
Anti-inflammatory Activity : Indole derivatives are also known for their anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.
-
Anticancer Activity : Indole derivatives have been found to have anticancer properties . They can inhibit the growth of cancer cells and can be used in cancer treatment.
-
Antioxidant Activity : Indole derivatives can act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent various diseases.
-
Antimicrobial Activity : Indole derivatives have shown antimicrobial activity . They can inhibit the growth of various types of microbes, which can be useful in the treatment of various infections.
-
Antidiabetic Activity : Indole derivatives can also be used in the treatment of diabetes . They can help regulate blood sugar levels.
-
Antitubercular Activity : Indole derivatives have shown potential as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
-
Antimalarial Activity : Some indole derivatives have been found to have antimalarial properties . They can inhibit the growth of Plasmodium species, the parasites that cause malaria .
-
Anticholinesterase Activity : Indole derivatives can act as anticholinesterase agents . They can inhibit the activity of cholinesterase, an enzyme that breaks down neurotransmitters in the brain. This can be useful in the treatment of conditions like Alzheimer’s disease .
-
Anti-HIV Activity : Certain indole derivatives have shown potential as anti-HIV agents . They can inhibit the replication of the HIV virus, which can be useful in the treatment of HIV/AIDS .
-
Antioxidant Activity : Indole derivatives can act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent various diseases .
-
Synthesis of Alkaloids : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are prevalent moieties present in selected alkaloids . The investigation of novel methods of synthesis have attracted the attention of the chemical community .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Indole derivatives have diverse biological activities and have significant potential for further exploration and development . For example, some indole derivatives have shown promising anti-HIV-1 activity . Therefore, “(4-methyl-1H-indol-3-yl)methanol” and similar compounds could be subjects of future research in medicinal chemistry.
Propriétés
IUPAC Name |
(4-methyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVUJSADWBQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655634 | |
| Record name | (4-Methyl-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1H-indol-3-yl)methanol | |
CAS RN |
1090903-92-6 | |
| Record name | (4-Methyl-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)
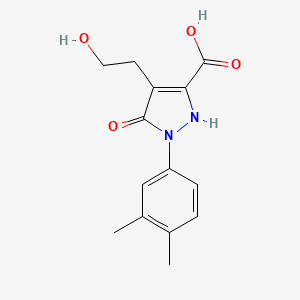
![2,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419910.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
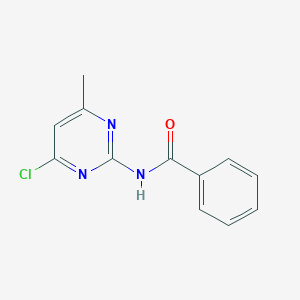
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
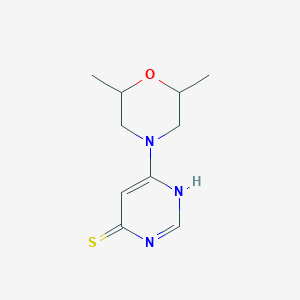
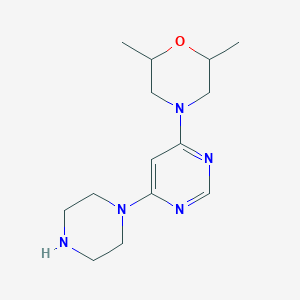
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
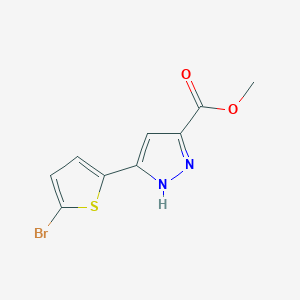

![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)
